5-Chlorothiophene-2-sulfonic acid tert-butylamide
Overview
Description
5-Chlorothiophene-2-sulfonic acid tert-butylamide is an organic compound with the molecular formula C8H12ClNO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonamide group.
Preparation Methods
The synthesis of 5-Chlorothiophene-2-sulfonic acid tert-butylamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
5-Chlorothiophene-2-sulfonyl chloride+tert-butylamine→5-Chlorothiophene-2-sulfonic acid tert-butylamide
The reaction is usually performed in an inert atmosphere, such as nitrogen, and at room temperature. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
5-Chlorothiophene-2-sulfonic acid tert-butylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chlorothiophene-2-sulfonic acid tert-butylamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-2-sulfonic acid tert-butylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
5-Chlorothiophene-2-sulfonic acid tert-butylamide can be compared with other sulfonamide derivatives, such as:
5-Bromothiophene-2-sulfonic acid tert-butylamide: Similar structure but with a bromine atom instead of chlorine.
5-Methylthiophene-2-sulfonic acid tert-butylamide: Contains a methyl group instead of a chlorine atom.
5-Nitrothiophene-2-sulfonic acid tert-butylamide: Features a nitro group in place of the chlorine atom.
Properties
IUPAC Name |
N-tert-butyl-5-chlorothiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZSRWXWBIVADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435734 | |
Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155731-14-9 | |
Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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